2-Tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
2-Tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is an organic compound with the molecular formula C13H19NO4. It belongs to the class of pyrrole derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of Substituents: The tert-butyl, methyl, and carboxylate groups are introduced through various alkylation and esterification reactions. For instance, tert-butyl groups can be introduced using tert-butyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrrole derivatives. It may also serve as a precursor for bioactive molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The pyrrole ring is a common motif in many pharmaceutical agents.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- 2-benzyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- tert-butyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate
Uniqueness
Compared to similar compounds, 2-tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl and methyl groups on the pyrrole ring enhances its stability and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
34580-55-7 |
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Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-O-tert-butyl 4-O-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C13H19NO4/c1-7-9(11(15)17-6)8(2)14-10(7)12(16)18-13(3,4)5/h14H,1-6H3 |
InChI Key |
UFYRDASLXGMTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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